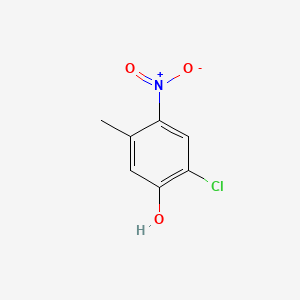

2-Chloro-5-methyl-4-nitrophenol

Beschreibung

Contextual Significance of Chlorinated Nitrophenolic Compounds in Environmental Chemistry

Chlorinated nitrophenolic compounds, the chemical class to which 2-Chloro-5-methyl-4-nitrophenol belongs, are of considerable significance in environmental chemistry. These substances are recognized as ubiquitous environmental contaminants. researchgate.netindexcopernicus.com They are introduced into the environment through various channels, including industrial waste effluents and their use in the manufacturing of agricultural chemicals like pesticides, herbicides, and fungicides. researchgate.netnih.gov

The environmental concern stems from their persistence and resistance to biodegradation. researchgate.net The chemical structure of chlorophenols makes them recalcitrant, leading to their accumulation in soil and water. indexcopernicus.comresearchgate.net The degradation of these compounds, whether through thermal, biological, or chemical processes, can lead to the formation of metabolites that may also pose environmental risks. researchgate.netindexcopernicus.com Consequently, understanding the fate, mobility, and transformation of chlorinated nitrophenolic compounds is crucial for environmental monitoring and risk assessment. researchgate.net Research has shown that their degradation can be influenced by factors such as pH and the presence of other substances in the water matrix. mdpi.combioline.org.br For instance, the degradation of 4-chloro-2-nitrophenol (B165678) by ozonation was found to be more effective in alkaline conditions. bioline.org.br

The toxicity of chlorophenols and their derivatives to living organisms is another major area of concern, with studies indicating potential for mutagenicity and carcinogenicity. nih.govresearchgate.net This has prompted extensive research into remediation strategies, including bioremediation using microorganisms that can break down these persistent pollutants. researchgate.netnih.gov For example, a bacterial strain, Rhodococcus imtechensis RKJ300, has demonstrated the ability to utilize 2-chloro-4-nitrophenol (B164951) as a sole source of carbon and energy, breaking it down into less complex substances like chlorohydroquinone (B41787) and hydroquinone (B1673460). nih.govacs.org Similarly, the fungus Caldariomyces fumago has been studied for its ability to degrade 2-chloro-4-nitrophenol. researchgate.net

Overview of Research Trajectories for Substituted Phenols and Nitroaromatics

The broader categories of substituted phenols and nitroaromatics are the focus of diverse research trajectories, driven by their wide-ranging applications and environmental impact.

Synthesis and Catalysis: A significant area of research is the development of efficient and environmentally friendly methods for synthesizing substituted phenols. They are valuable intermediates in the production of pharmaceuticals and other high-value chemicals. researchgate.net Research efforts include optimizing carbon-oxygen bond formation from arylboronic acids and exploring metal-free catalytic systems. researchgate.net The synthesis of nitroaromatic compounds is also a key area, as these compounds serve as important building blocks in the pharmaceutical industry. nih.gov For instance, methods have been developed for the preparation of compounds like 4-chloro-2-methyl-5-nitrophenol (B2449075) starting from readily available industrial materials. google.com

Degradation and Remediation: Investigating the degradation pathways of substituted phenols and nitroaromatics is critical for environmental remediation. Research explores various methods, including:

Bioremediation: Isolating and characterizing microorganisms capable of degrading these compounds is a major focus. Studies have identified bacteria like Burkholderia sp. and Cupriavidus sp. that can degrade isomers such as 2-chloro-4-nitrophenol and 2-chloro-5-nitrophenol (B15424). nih.govfrontiersin.org The degradation mechanisms can be oxidative or reductive. nih.govnih.gov

Photodegradation and Oxidation: Advanced oxidation processes are being studied for their effectiveness in breaking down these pollutants. mdpi.combioline.org.br Ultrafast spectroscopy is used to understand the photochemical behavior of nitrophenols upon exposure to light, which can induce their degradation. nih.gov Research also investigates the kinetics of their oxidation by hydroxyl radicals in the atmosphere to understand their environmental fate. mdpi.com

Computational and Spectroscopic Studies: Modern research increasingly relies on computational modeling and advanced spectroscopic techniques to understand the properties and reactivity of these compounds.

Computational Chemistry: Density Functional Theory (DFT) is used to study the electronic structure of substituted phenols and predict their reactivity and spectral properties. researchgate.net Computational models are also developed to predict the metabolic pathways of nitroaromatics and whether they will be bioactivated to form reactive metabolites. nih.gov

Spectroscopy: Techniques like femtosecond transient absorption and femtosecond stimulated Raman spectroscopy are employed to probe the ultrafast dynamics of these molecules after light excitation. nih.gov This provides insights into processes like charge transfer and intramolecular proton transfer, which are fundamental to their photochemical behavior. nih.gov

These research trajectories highlight the multifaceted interest in substituted phenols and nitroaromatics, from their synthesis for industrial applications to their impact on and removal from the environment.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 40130-97-0 | biosynth.com |

| Molecular Formula | C₇H₆ClNO₃ | biosynth.com |

| Molecular Weight | 187.58 g/mol | biosynth.com |

| Melting Point | 141 °C | biosynth.com |

| Boiling Point | 301.8 °C | biosynth.com |

Table 2: Research Findings on Related Chlorinated Nitrophenolic Compounds

| Compound | Research Focus | Key Finding | Source |

|---|---|---|---|

| 2-Chloro-4-nitrophenol | Bioremediation | Degraded by Rhodococcus imtechensis RKJ300 via chlorohydroquinone and hydroquinone intermediates. | nih.govacs.org |

| 2-Chloro-4-nitrophenol | Bioremediation | Degraded by the fungus Caldariomyces fumago. | researchgate.net |

| 2-Chloro-4-nitrophenol | Bioremediation | Degraded by Burkholderia sp. RKJ 800 through an oxidative mechanism with release of nitrite (B80452) and chloride ions. | nih.gov |

| 4-Chloro-2-nitrophenol | Degradation | Ozonation is more effective for degradation under alkaline pH conditions. | bioline.org.br |

| 2-Chloro-5-nitrophenol | Bioremediation | Degraded by Cupriavidus sp. strain CNP-8 via a partial reductive pathway. | frontiersin.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-methyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-7(10)5(8)3-6(4)9(11)12/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVRNVYZNFWSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960570 | |

| Record name | 2-Chloro-5-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40130-97-0, 4102-84-5 | |

| Record name | 2-Chloro-5-methyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40130-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-nitro-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004102845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-methyl-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040130970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methyl-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Formation Pathways of 2 Chloro 5 Methyl 4 Nitrophenol

Formation through Chlorination Processes

Chlorination of phenolic compounds is a fundamental process in organic chemistry, often proceeding via electrophilic aromatic substitution. The introduction of a chlorine atom onto the aromatic ring is influenced by the existing substituents, which direct the position of the incoming electrophile. For nitrophenols, the hydroxyl group is a strong activating ortho-, para-director, while the nitro group is a deactivating meta-director. In most cases, the powerful activating effect of the hydroxyl group dominates the regioselectivity of the reaction. mdpi.comstackexchange.com

Derivation from Organophosphorus Pesticide Metabolites (e.g., Fenitrothion (B1672510) Hydrolysates)

The organophosphorus insecticide fenitrothion is a significant precursor to nitrophenolic compounds in the environment. researchgate.netresearchgate.net Through hydrolysis, fenitrothion breaks down into 3-methyl-4-nitrophenol (B363926) (3M4NP). researchgate.netresearchgate.netnih.gov This metabolite is structurally very similar to 2-Chloro-5-methyl-4-nitrophenol, differing by a hydroxyl group in place of the chlorine atom at the 2-position relative to the methyl group.

Scientific research has identified microorganisms, such as Burkholderia sp. strain NF100 and strain SJ98, that can metabolize fenitrothion and its primary breakdown product, 3M4NP. nih.govnih.gov Studies on Burkholderia sp. strain SJ98 have revealed that the catabolic pathway for 3-methyl-4-nitrophenol involves a series of enzymes that are also responsible for the degradation of other substituted phenols, including para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (B164951) (2C4NP). nih.gov

The initial step in the degradation of 3M4NP in this strain is catalyzed by PNP 4-monooxygenase (PnpA), the same enzyme that initiates the breakdown of 2C4NP. nih.gov This shared biochemical pathway highlights a direct link between fenitrothion hydrolysates and chlorinated nitrophenols. The enzymatic machinery capable of processing 2-chloro-4-nitrophenol is also tasked with the initial transformation of 3-methyl-4-nitrophenol, suggesting a plausible route for the formation of chlorinated derivatives from pesticide metabolites under specific environmental or biological conditions where a source of chlorine is present. nih.gov

Advanced Synthetic Methodologies for Related Chloronitrophenols

The targeted synthesis of specific chloronitrophenol isomers, including the structural class of this compound, relies on a toolkit of advanced organic reactions. These methods are designed to control the regiochemistry of substitution on the aromatic ring.

Electrophilic Aromatic Substitution Strategies (e.g., Chloromethylation Principles)

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. A relevant example that illustrates the principles of EAS on nitrophenols is the Blanc chloromethylation reaction. wikipedia.orgjk-sci.comambeed.com This reaction introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride. wikipedia.orgyoutube.com

In the context of a substituted phenol (B47542), the directing effects of the existing groups are critical. For a substrate like 4-nitrophenol (B140041), the hydroxyl group strongly directs the incoming electrophile to the ortho position. The reaction mechanism involves the protonation of formaldehyde by the acid catalyst, which generates a highly electrophilic species that is then attacked by the electron-rich phenol ring. wikipedia.orgyoutube.com The resulting benzyl (B1604629) alcohol intermediate is subsequently converted to the chloromethyl derivative. youtube.com While this specific reaction yields a chloromethylated product rather than a directly chlorinated one, it exemplifies the governing principles of electrophilic substitution on activated nitrophenol rings, which are foundational to developing chlorination strategies. jk-sci.comalfa-chemistry.com

Nitration Routes

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto an aromatic ring. The synthesis of this compound can be achieved through the nitration of a suitable precursor, such as 4-chloro-2-methylphenol (B52076). google.com

A well-documented industrial process for preparing isomerically pure 4-chloro-2-methyl-5-nitrophenol (B2449075) (an isomer of the target compound) demonstrates a robust strategy that overcomes challenges like the formation of unwanted isomers. google.com This method involves a two-step sequence:

Protection of the Hydroxyl Group: The highly activating phenolic hydroxyl group is first protected by converting it into a sulfonate ester, for example, a benzenesulfonate (B1194179) or methanesulfonate. google.com This is achieved by reacting 4-chloro-2-methylphenol with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base. google.com This protection step moderates the activating nature of the oxygen substituent and prevents unwanted side reactions during nitration.

Nitration and Deprotection: The resulting 4-chloro-2-methylphenyl sulfonate is then nitrated. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (e.g., 15-17°C) to selectively install the nitro group at the 5-position. google.com Following nitration, the sulfonyl group is removed by alkaline or acidic hydrolysis to reveal the hydroxyl group, yielding the final 4-chloro-2-methyl-5-nitrophenol product in high purity and yield. google.com

This protection-nitration-deprotection sequence is a powerful strategy for achieving specific substitution patterns that are difficult to obtain by direct nitration of the parent phenol.

| Step | Reactants | Key Reagents & Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1. Esterification (Protection) | 4-chloro-2-methylphenol, Benzenesulfonic acid chloride | Aqueous Sodium hydroxide, 60-70°C | 4-chloro-2-methylphenyl-benzenesulfonate | 89.3% |

| 2. Nitration & Hydrolysis | 4-chloro-2-methylphenyl-benzenesulfonate | 1. Conc. H₂SO₄, Conc. HNO₃, 15-17°C 2. Aqueous NaOH, Reflux | 4-chloro-2-methyl-5-nitrophenol | High |

Halogen Exchange Reactions

Halogen exchange reactions provide a pathway to synthesize specific haloarenes from other halogenated precursors. The Finkelstein reaction is the most well-known example of this class, traditionally used to convert alkyl chlorides or bromides into alkyl iodides using sodium iodide in acetone. wikipedia.orgbyjus.com The success of the classic reaction relies on Le Châtelier's principle, as the newly formed sodium chloride or bromide precipitates from the acetone, driving the reaction to completion. wikipedia.orgbyjus.com

Degradation and Transformation Mechanisms of 2 Chloro 5 Methyl 4 Nitrophenol

Microbial and Enzymatic Biodegradation Pathways

The biodegradation of chlorinated nitrophenolic compounds is a critical area of environmental microbiology. These compounds, including 2-Chloro-5-methyl-4-nitrophenol, are xenobiotics and their persistence in the environment poses significant risks. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy, thereby detoxifying contaminated environments. The degradation typically involves a series of enzymatic reactions that transform the nitro and chloro groups, leading to the eventual cleavage of the aromatic ring.

Several bacterial strains have been isolated from contaminated sites and characterized for their ability to degrade chlorinated nitrophenols. These microorganisms are key to understanding the biochemical and genetic basis of chloro-nitrophenol degradation.

Cupriavidus sp. strain CNP-8 : Isolated from pesticide-contaminated soil, Cupriavidus sp. strain CNP-8 can utilize 2-chloro-4-nitrophenol (B164951) (2C4NP) as its sole source of carbon, nitrogen, and energy. nih.gov This strain demonstrates robust degradation capabilities, functioning across a temperature range of 20 to 40 °C and a pH range of 5 to 10. nih.gov It is notably resilient, capable of degrading high concentrations of 2C4NP, up to 1.6 mM. nih.gov The degradation process is accompanied by the stoichiometric release of both nitrite (B80452) and chloride ions. nih.gov Studies have also shown that strain CNP-8 can degrade 2-chloro-5-nitrophenol (B15424) (2C5NP) through a partial reductive pathway. frontiersin.org

Burkholderia sp. RKJ 800 : This gram-negative bacterium was isolated from a pesticide-contaminated site in India. nih.gov Burkholderia sp. RKJ 800 utilizes 2C4NP as its exclusive source of carbon and energy, completely degrading it within 48 hours. nih.gov The degradation pathway involves the release of nitrite and chloride ions, with intermediates identified as chlorohydroquinone (B41787) (CHQ) and hydroquinone (B1673460) (HQ). nih.gov This strain differs from other related bacteria, such as Burkholderia sp. SJ98, which degrades 2C4NP via reductive dehalogenation to form 4-nitrophenol (B140041) (PNP). nih.gov

Rhodococcus imtechensis RKJ300 : Isolated from pesticide-contaminated soil using an enrichment technique, this strain can utilize 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol (B41442) as sole carbon and energy sources. nih.govacs.org The degradation of 2C4NP by R. imtechensis RKJ300 involves both oxidative and reductive processes. nih.govresearchgate.net The initial step is the release of nitrite, followed by the elimination of chloride. nih.govacs.org Whole-cell and cell-free extract experiments have confirmed that the degradation proceeds through chlorohydroquinone and hydroquinone as intermediates. nih.govacs.org More recent studies have identified hydroxyquinol (1,2,4-benzenetriol) as the ring-cleavage substrate in this strain's novel catabolic pathway for 2C4NP. asm.org

Table 1: Characteristics of 2-Chloro-4-nitrophenol Degrading Microbial Strains

| Strain | Type | Isolation Source | Key Intermediates | Optimal Conditions |

|---|---|---|---|---|

| Cupriavidus sp. CNP-8 | Gram-negative | Pesticide-contaminated soil | Chloro-1,4-benzoquinone, 1,2,4-Benzenetriol (B23740) (BT) | 20-40°C, pH 5-10 |

| Burkholderia sp. RKJ 800 | Gram-negative | Pesticide-contaminated site | Chlorohydroquinone (CHQ), Hydroquinone (HQ) | 0.3 mM substrate conc. |

| Rhodococcus imtechensis RKJ300 | Gram-positive | Pesticide-contaminated soil | Chlorohydroquinone (CHQ), Hydroxyquinol (BT) | Aerobic |

The transformation of the nitro group is a crucial initial step in the biodegradation of nitrophenolic compounds. Microbes employ either reductive or oxidative mechanisms to remove or alter this functional group, making the aromatic ring more susceptible to subsequent enzymatic attack.

In reductive pathways, the nitro group is not removed as nitrite but is instead reduced to a hydroxylamino or amino group. This mechanism is common in the degradation of many nitroaromatic compounds. nih.gov

Nitroreductase Activity : Enzymes known as nitroreductases catalyze the reduction of the nitro group. For example, in the degradation of 2-chloro-5-nitrophenol (2C5NP) by Ralstonia eutropha JMP134 (now Cupriavidus necator), the process begins with the reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol. nih.govnih.gov This reaction is catalyzed by a 3-nitrophenol (B1666305) nitroreductase, which uses NADPH as a cofactor. nih.gov Similarly, Cupriavidus sp. strain CNP-8 utilizes an NADPH-dependent nitroreductase (MnpA) to catalyze the partial reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol, proceeding through a 2-chloro-5-nitrosophenol intermediate. frontiersin.org This enzyme is essential for the catabolism of both 2C5NP and meta-nitrophenol. frontiersin.org

Oxidative denitration involves the direct removal of the nitro group as nitrite, often through the action of monooxygenase enzymes. This is a common initial step in the aerobic degradation of many nitrophenols.

Monooxygenase Activity : In strains like Burkholderia sp. RKJ 800 and Rhodococcus imtechensis RKJ300, the degradation of 2C4NP is initiated by the oxidative removal of the nitro group, releasing it as nitrite (NO₂⁻). nih.govnih.gov This leads to the formation of chlorohydroquinone (CHQ). nih.govnih.gov In Burkholderia sp. RKJ 800, the enzyme responsible is a CNP-4-monooxygenase, which catalyzes the conversion of 2C4NP to CHQ. nih.gov In Cupriavidus sp. CNP-8, a two-component FAD-dependent monooxygenase, HnpAB, catalyzes the conversion of 2C4NP to 1,2,4-benzenetriol (BT) via a chloro-1,4-benzoquinone intermediate. nih.gov

The removal of the chlorine atom, or dehalogenation, is another critical step in the breakdown of chlorinated aromatic compounds. This can occur either before or after the cleavage of the aromatic ring through various mechanisms.

Reductive dechlorination involves the replacement of a chlorine atom with a hydrogen atom. This process is a key step in the detoxification of many chlorinated pollutants, particularly under anaerobic conditions, but it also occurs in aerobic pathways. nih.gov

Reductive Dehalogenase Activity : In the degradation of 2C4NP by Burkholderia sp. SJ98, the initial step is a reductive dehalogenation that forms 4-nitrophenol (PNP). nih.gov The enzyme responsible for this conversion is a reductive dehalogenase. nih.gov In a different pathway, observed in the degradation of 2C5NP by Ralstonia eutropha JMP134, the chlorine atom is removed from an intermediate, 2-amino-5-chlorohydroquinone, via a reductive mechanism to form aminohydroquinone. nih.gov

Biochemical Pathways of Chloro Group Transformation

Oxygenolytic Dechlorination

Current research on the primary microbial degradation pathways for 2-Chloro-5-nitrophenol does not indicate that oxygenolytic dechlorination is the initial or primary mechanism for removing the chlorine atom from the parent molecule. Instead, the degradation is typically initiated by the reduction of the nitro group.

Hydrolytic Dechlorination

Similar to oxygenolytic dechlorination, direct hydrolytic removal of the chlorine atom from the 2-Chloro-5-nitrophenol ring is not the observed starting point in its microbial catabolism. The primary route of degradation involves other transformations before the chlorine is cleaved. In well-studied bacteria, dechlorination occurs later in the pathway, specifically through a reductive mechanism acting on a downstream intermediate, 2-amino-5-chlorohydroquinone. nih.govnih.govfrontiersin.org This process involves the replacement of the chlorine atom with a hydrogen atom, a reaction catalyzed by a specific dechlorinating enzyme. nih.govnih.gov

Aromatic Ring Cleavage Mechanisms and Subsequent Metabolite Formation

The cleavage of the aromatic ring is a pivotal step in the complete mineralization of 2-Chloro-5-nitrophenol. This event occurs after initial modifications to the ring's substituents. In the bacterium Cupriavidus sp. strain CNP-8, the degradation pathway converges on the formation of aminohydroquinone. frontiersin.orgnih.gov This intermediate then serves as the substrate for a dioxygenase enzyme, which catalyzes the fission of the aromatic ring, leading to the formation of aliphatic compounds that can be funneled into central metabolism. nih.govnih.gov

Identification of Key Intermediate Compounds

The biodegradation of 2-Chloro-5-nitrophenol proceeds through a series of identifiable intermediate compounds. The specific metabolites can vary slightly depending on the microbial strain.

In Cupriavidus sp. strain CNP-8, the degradation is initiated by a partial reductive pathway. nih.govnih.gov The NADPH-dependent nitroreductase, MnpA, first reduces 2C5NP to 2-chloro-5-nitrosophenol , which is then further reduced to 2-chloro-5-hydroxylaminophenol . frontiersin.orgnih.govnih.gov Subsequent enzymatic steps are proposed to lead to the formation of 2-amino-5-chlorohydroquinone and finally aminohydroquinone , which is the substrate for ring cleavage. frontiersin.orgnih.gov

In the bacterium Ralstonia eutropha JMP134, a similar pathway has been identified. It utilizes 2C5NP as a sole source of nitrogen, carbon, and energy. nih.govnih.gov The initial step is the reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol . This intermediate then undergoes an enzymatic Bamberger rearrangement to yield 2-amino-5-chlorohydroquinone . nih.govnih.gov This compound is then dechlorinated via a reductive mechanism to form aminohydroquinone . nih.govnih.gov

Table 1: Key Intermediates in 2-Chloro-5-nitrophenol Biodegradation

| Intermediate Compound | Preceding Compound | Generating Enzyme/Process | Microbial Strain | Citation |

|---|---|---|---|---|

| 2-Chloro-5-nitrosophenol | 2-Chloro-5-nitrophenol | MnpA (Nitroreductase) | Cupriavidus sp. CNP-8 | frontiersin.orgnih.govnih.gov |

| 2-Chloro-5-hydroxylaminophenol | 2-Chloro-5-nitrosophenol | MnpA (Nitroreductase) | Cupriavidus sp. CNP-8 | frontiersin.orgnih.govnih.gov |

| 2-Chloro-5-hydroxylaminophenol | 2-Chloro-5-nitrophenol | 3-Nitrophenol nitroreductase | Ralstonia eutropha JMP134 | nih.govnih.gov |

| 2-Amino-5-chlorohydroquinone | 2-Chloro-5-hydroxylaminophenol | Bamberger Rearrangement | Ralstonia eutropha JMP134 | nih.govnih.gov |

| Aminohydroquinone | 2-Amino-5-chlorohydroquinone | Reductive Dechlorination | Ralstonia eutropha JMP134 | nih.govnih.gov |

| Aminohydroquinone | 2-Amino-5-chlorohydroquinone | MnpD (putative) | Cupriavidus sp. CNP-8 | frontiersin.orgnih.gov |

Role of Dioxygenase Enzymes

Dioxygenase enzymes are crucial for the ultimate breakdown of the aromatic ring of 2C5NP metabolites. In Cupriavidus sp. strain CNP-8, the enzyme MnpC has been identified as an aminohydroquinone dioxygenase. frontiersin.orgnih.govnih.gov While the direct substrate, aminohydroquinone, is highly unstable, the function of MnpC was confirmed using structural analogs. The purified MnpC enzyme demonstrated rapid degradation of both chlorohydroquinone (CHQ) and hydroquinone (HQ). frontiersin.org This activity strongly suggests that MnpC is responsible for the ring-cleavage reaction in the 2C5NP degradation pathway, breaking down the aromatic core into aliphatic molecules. frontiersin.orgnih.gov

Enzyme Kinetics and Substrate Specificity in Microbial Systems

The efficiency of 2C5NP degradation is dependent on the kinetic properties of the involved enzymes. In Cupriavidus sp. strain CNP-8, the degradation of 2C5NP is concentration-dependent, with studies showing a maximum specific degradation rate of 21.2 ± 2.3 μM h⁻¹. nih.govnih.govnih.gov

The initial enzyme in the pathway, MnpA, is an NADPH-dependent nitroreductase that also acts on meta-nitrophenol (MNP). nih.gov Kinetic assays revealed that the purified MnpA enzyme exhibits a higher affinity and catalytic efficiency for MNP compared to 2C5NP, suggesting MNP may be its primary physiological substrate. nih.gov Nonetheless, its activity on 2C5NP is essential for the degradation process. nih.gov

In Ralstonia eutropha JMP134, the 3-nitrophenol nitroreductase, which initiates the degradation, shows a relaxed substrate specificity and is active with a variety of nitroaromatic compounds, including 2C5NP. nih.govnih.gov

Table 2: Kinetic Parameters of Enzymes in 2-Chloro-5-nitrophenol Degradation

| Enzyme | Substrate | Km (μM) | kcat/Km (μM⁻¹ min⁻¹) | Microbial Strain | Citation |

|---|---|---|---|---|---|

| MnpA | 2-Chloro-5-nitrophenol | 16.3 ± 2.87 | 158 ± 31.2 | Cupriavidus sp. CNP-8 | nih.gov |

| MnpA | meta-Nitrophenol | 3.4 ± 1.63 | 342 ± 47.6 | Cupriavidus sp. CNP-8 | nih.gov |

Genetic Basis of Biodegradation

The enzymatic machinery for 2C5NP degradation is encoded by specific gene clusters that are regulated in response to the substrate. In Cupriavidus sp. strain CNP-8, a cluster of genes, designated mnp, is responsible for the catabolism of both 2C5NP and meta-nitrophenol. nih.govnih.gov

Gene expression studies using RT-qPCR have demonstrated that the mnp genes are significantly up-regulated when the bacterium is exposed to 2C5NP. nih.gov The transcription levels of genes mnpA, mnpB, mnpC, and mnpD showed increases of 518-fold, 38-fold, 319-fold, and 99-fold, respectively, under 2C5NP-induced conditions compared to uninduced conditions. nih.gov

Furthermore, the critical role of these genes has been confirmed through gene knockout experiments. The deletion of the mnpA gene, which encodes the initial nitroreductase, resulted in the complete loss of the strain's ability to degrade 2C5NP. nih.govnih.gov This finding, combined with complementation studies, definitively proves that the mnpA gene is essential for the catabolism of 2C5NP in this bacterium. nih.govnih.gov

Table 3: Gene Up-regulation in Cupriavidus sp. CNP-8 in Response to 2C5NP

| Gene | Fold Increase in Transcription | Putative Function | Citation |

|---|---|---|---|

| mnpA | 518 | NADPH-dependent nitroreductase | nih.gov |

| mnpB | 38 | Unknown | nih.gov |

| mnpC | 319 | Aminohydroquinone dioxygenase | nih.gov |

| mnpD | 99 | Dechlorinase (putative) | nih.gov |

Factors Influencing Microbial Degradation Efficiency

The efficiency of microbial degradation of chloronitrophenols is a complex process influenced by a variety of factors. These include the concentration of the pollutant itself, the presence of other nutrients, and the physicochemical conditions of the environment. The presence of both chloro and nitro groups on the aromatic ring makes these compounds resistant to microbial attack, highlighting the importance of optimizing conditions for effective bioremediation. frontiersin.org

Substrate Concentration Effects

The concentration of the substrate plays a critical role in the microbial degradation of chlorinated nitroaromatic compounds. Research on 2-chloro-5-nitrophenol (2C5NP), a close analog of this compound, demonstrates that the degradation process is highly dependent on the initial concentration of the compound. frontiersin.org

A study involving Cupriavidus sp. strain CNP-8, which utilizes 2C5NP, found that the biodegradation rate is concentration-dependent. frontiersin.org While lower concentrations can be effectively degraded, the degradation lag phase was observed to lengthen as the initial concentration of 2C5NP increased. The maximum biodegradation rate was recorded at a substrate concentration of 0.4 mM. frontiersin.org However, when the concentration exceeded 0.7 mM, degradation became negligible, indicating a toxic inhibitory effect on the microorganisms at high concentrations. frontiersin.org This concentration-dependent toxicity is a common phenomenon in the microbial degradation of chloronitrophenols. frontiersin.org

Table 1: Effect of 2-Chloro-5-nitrophenol (2C5NP) Concentration on Degradation by Cupriavidus sp. CNP-8

| Initial 2C5NP Concentration | Observation | Maximum Biodegradation Rate (µM h⁻¹) |

|---|---|---|

| < 0.4 mM | Degradation occurs | Varies with concentration |

| 0.4 mM | Optimal degradation | 21.2 ± 2.3 |

| > 0.7 mM | Negligible degradation (Inhibition) | - |

Data sourced from studies on Cupriavidus sp. strain CNP-8. frontiersin.org

Environmental Parameters (e.g., pH, Temperature, Anaerobic/Aerobic Conditions)

Environmental conditions are crucial determinants of microbial activity and, consequently, degradation efficiency. General microbial growth and enzymatic activity are highly sensitive to factors like pH, temperature, and the availability of oxygen. acs.org

pH and Temperature: Studies on the degradation of the related compound 2-chloro-4-nitrophenol (2C4NP) by Cupriavidus sp. strain CNP-8 showed that the bacterium could degrade the compound over a broad temperature range of 20 to 40 °C and a wide pH range of 5 to 10. This adaptability is a significant advantage for practical bioremediation applications, as industrial wastewater can have widely fluctuating pH and temperature.

Anaerobic/Aerobic Conditions: The degradation of chloronitrophenols can occur under both aerobic and anaerobic conditions, though the specific pathways may differ. For instance, the degradation of 2C4NP by Rhodococcus imtechensis strain RKJ300 has been reported to occur under aerobic conditions. acs.orgresearchgate.net The initial steps in the breakdown of these compounds can involve either oxidative or reductive mechanisms. nih.gov Oxidative pathways often involve the direct removal of the nitro group, while reductive pathways typically reduce the nitro group to a hydroxylamine (B1172632) or amino group. nih.gov The restriction of oxygen, such as in the core of alginate beads used for immobilizing microbial cells, can promote reductive degradation pathways.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). Photocatalysis is a prominent AOP for the degradation of recalcitrant organic pollutants like chloronitrophenols.

Photocatalytic Degradation Studies

Photocatalytic degradation involves the use of a semiconductor material (photocatalyst) which, upon absorbing light of sufficient energy, generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, that can break down complex organic molecules into simpler, less harmful substances.

Utilization of Semiconductor Materials (e.g., TiO₂, ZnO, BiVO₄/CuO)

Titanium Dioxide (TiO₂): TiO₂ is one of the most widely studied photocatalysts due to its high efficiency, chemical stability, and low cost. Studies on the degradation of 4-nitrophenol (4-NP), a related compound, showed that carbon and nitrogen co-doped TiO₂ (C, N-TiO₂) exhibited significantly higher photocatalytic activity than undoped anatase TiO₂ under simulated sunlight. nih.gov In one study, C, N-TiO₂ degraded 87% of the initial 4-NP within 420 minutes, compared to 65% for the undoped version. nih.gov A comparative study of various AOPs for the degradation of 4-chloro-2-nitrophenol (B165678) found that the UV/TiO₂ process was highly effective. nih.gov

Zinc Oxide (ZnO): ZnO is another promising semiconductor photocatalyst with a wide bandgap similar to TiO₂. mdpi.com Its use in the degradation of chloronitrophenols has been explored. For example, a nano-zinc oxide impregnated granular activated carbon (ZnO-GAC) hybrid system was shown to be highly efficient in the photocatalytic ozonation of 4-chloro-2-nitrophenol (4C2N). researchgate.netepa.gov This hybrid system achieved 100% Total Organic Carbon (TOC) removal in 55 minutes, a significant improvement over the process using ZnO alone. researchgate.netepa.gov The enhanced performance is attributed to the improved separation of photo-generated charges, which increases the yield of hydroxyl radicals. researchgate.netepa.gov Studies on other pollutants like 4-nitrophenol have also shown that doped ZnO catalysts can achieve very high degradation efficiencies (99.3%). ijisrt.com

Bismuth Vanadate/Copper Oxide (BiVO₄/CuO): Composite semiconductor materials are being developed to enhance photocatalytic activity, particularly under visible light. A hybrid material composed of Bismuth Vanadate (BiVO₄) and Copper Oxide (CuO) has been used as a photoanode for the degradation of 4-nitrophenol. The BiVO₄/CuO-based photocatalyzer successfully led to a 50.2% decrease in total organic carbon, demonstrating its potential for mineralizing recalcitrant compounds. researchgate.net The formation of a p-n heterojunction between the two materials facilitates the separation of charge carriers, making the hybrid material effective for generating hydroxyl radicals for degradation. researchgate.net

Table 2: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-Chloro-5-nitrophenol | 2C5NP |

| 2-Chloro-4-nitrophenol | 2C4NP |

| 4-Nitrophenol | 4-NP |

| 4-Chloro-2-nitrophenol | 4C2N |

| Titanium Dioxide | TiO₂ |

| Zinc Oxide | ZnO |

| Bismuth Vanadate | BiVO₄ |

| Copper Oxide | CuO |

| Hydroxyl Radical | •OH |

| Cupriavidus sp. | - |

Photo-Fenton and Heterogeneous Photo-Fenton Processes

The Photo-Fenton process, an advanced oxidation process (AOP), is a potent method for degrading recalcitrant organic pollutants like chlorinated nitrophenols. It relies on the generation of highly reactive hydroxyl radicals (•OH) from the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) under UV irradiation. researchgate.netmdpi.com The process is enhanced by light, which facilitates the photoreduction of ferric ions (Fe³⁺) back to Fe²⁺, thus sustaining the catalytic cycle. bohrium.com

Heterogeneous photo-Fenton processes offer an advantage by using solid catalysts, which are more stable, reusable, and prevent the release of iron ions into the treated water. researchgate.netepa.gov Studies on the degradation of 2-chloro-4-nitrophenol (2C4NP) have successfully employed various heterogeneous catalysts. For instance, a heterogeneous solar photo-Fenton process utilizing foundry sand (FS) as a source of iron achieved 97.19% degradation of 2C4NP within 105 minutes at a pH of 3. epa.govresearchgate.netresearchgate.net Another approach used TiO₂ coated on cement and clay beads for the photo-degradation and mineralization of 2C4NP. epa.govresearchgate.netfigshare.com In slurry photocatalysis with TiO₂, 96% degradation of 2C4NP was achieved in 120 minutes under optimized conditions. epa.govresearchgate.netresearchgate.net Similarly, a mesoporous Cu/Al₂O₃-MCM-41 nanocomposite has been reported as an effective heterogeneous photo-Fenton-like catalyst for the degradation of phenolic compounds, including 2-chloro-4-nitrophenol, achieving nearly 100% degradation. researchgate.net

Optimization of Reaction Parameters (e.g., Catalyst Loading, Oxidant Concentration, pH, UV Intensity)

The efficiency of photo-Fenton and heterogeneous photo-Fenton degradation is highly dependent on several key reaction parameters. The optimization of these parameters is crucial for maximizing the degradation rate of pollutants like 2-chloro-4-nitrophenol (2C4NP).

pH: The solution's pH is a critical factor. The photo-Fenton process is most effective in an acidic medium, typically around pH 3. mdpi.comepa.govresearchgate.net At this pH, the generation of hydroxyl radicals is maximized. As the pH increases, the efficiency tends to decrease due to the precipitation of iron hydroxides and the decomposition of H₂O₂. researchgate.net For the degradation of 2C4NP using a solar photo-Fenton process with foundry sand, the optimal pH was found to be 3. epa.govresearchgate.net In another study using TiO₂ slurry photocatalysis for 2C4NP, the optimal pH was 4. researchgate.netresearchgate.net

Oxidant Concentration: The concentration of hydrogen peroxide (H₂O₂) directly influences the amount of hydroxyl radicals generated. Increasing the H₂O₂ concentration can enhance the degradation rate. However, an excessive amount of H₂O₂ can have an inhibitory effect, as it can act as a scavenger of hydroxyl radicals, forming less reactive hydroperoxyl radicals. researchgate.netresearchgate.net For 2C4NP degradation via slurry photocatalysis, an H₂O₂ concentration of 0.1 mL per 200 mL of solution was optimal. researchgate.netresearchgate.net

UV Intensity: UV radiation is essential for the photo-Fenton process, as it promotes the regeneration of Fe²⁺ ions and the photolysis of H₂O₂, leading to additional hydroxyl radical production. mdpi.com The degradation rate generally increases with higher UV intensity.

The table below summarizes the optimal conditions found in various studies for the degradation of 2C4NP and related compounds.

| Compound | Process | Catalyst | Optimal pH | Optimal Catalyst Conc. | Optimal H₂O₂ Conc. | Degradation Efficiency | Reference |

|---|---|---|---|---|---|---|---|

| 2-Chloro-4-nitrophenol | Solar Photo-Fenton | Foundry Sand | 3 | - | - | 97.19% in 105 min | researchgate.net, epa.gov |

| 2-Chloro-4-nitrophenol | Slurry Photocatalysis | TiO₂ | 4 | 0.75 g/L | 0.1 mL/200 mL | 96% in 120 min | researchgate.net, researchgate.net |

| 4-Nitrophenol | Heterogeneous Photo-Fenton | 1% Fe-TiO₂ | 6.17 | 0.4 g/L | 4.9 mM | 100% in 60 min | nih.gov |

| Carbofuran | Photo-Fenton | Fe³⁺ | - | 20 mg/L | 4 mg/L/min | 100% in 30 min | nih.gov |

| MCPA | Solar Photoelectro-Fenton | Fe²⁺ | 3.0 | 1.0 mM | - | 75% mineralization in 120 min | nih.gov |

Kinetic Modeling of Photocatalytic Reactions

The kinetics of the photocatalytic degradation of chlorophenols are often described by the Langmuir-Hinshelwood (L-H) model. rsc.orgresearchgate.netnih.gov This model assumes that the reaction takes place on the surface of the catalyst and involves three steps: adsorption of the reactant onto the catalyst surface, surface reaction, and desorption of the product.

For many photocatalytic degradation processes, especially at low substrate concentrations, the L-H model can be simplified to a pseudo-first-order kinetic model. rsc.orgnih.gov The rate equation for a pseudo-first-order reaction is given by:

ln(C₀/C) = k_app * t

where:

C₀ is the initial concentration of the pollutant.

C is the concentration at time t.

k_app is the apparent pseudo-first-order rate constant.

Studies on the photocatalytic degradation of 2-chlorophenol (B165306) have shown that the experimental data fits well with the Langmuir-Hinshelwood model, with a high correlation coefficient (R² = 0.987). rsc.orgresearchgate.net Similarly, the solar-photocatalytic degradation of both 4-chlorophenol (B41353) (4-CP) and 2,4-dichlorophenol (B122985) (2,4-DCP) was found to follow pseudo-first-order kinetics. nih.govtandfonline.com A modified L-H kinetic model that considers the formation of intermediates has also been developed to more accurately describe the degradation of mixtures of chlorophenols. nih.govtandfonline.com

Identification of Photodegradation Intermediates

The degradation of 2-chloro-4-nitrophenol (2C4NP) proceeds through the formation of several intermediate compounds before complete mineralization to CO₂, H₂O, and inorganic ions. The identification of these intermediates is crucial for understanding the degradation pathway.

In the bacterial degradation of 2C4NP by Rhodococcus imtechensis, experiments with cell-free extracts identified chlorohydroquinone and hydroquinone as key intermediates. acs.orgnih.gov Another study on the degradation of 2C4NP by Arthrobacter sp. also identified chlorohydroquinone as a terminal aromatic compound, which is then cleaved to form maleylacetate . nih.gov

During the degradation of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) via the solar photoelectro-Fenton process, several aromatic by-products were detected, including 4-chloro-2-methylphenol (B52076) , methylhydroquinone , and methyl-p-benzoquinone . nih.gov The degradation of 2C4NP in a Microbial Electrolysis Cell (MEC) was found to produce a wide range of intermediates, indicating multiple degradation pathways such as reduction, dechlorination, and denitrification. eeer.orgeeer.org

The following table lists the intermediates identified during the degradation of 2-chloro-4-nitrophenol and related compounds.

| Parent Compound | Degradation Process | Identified Intermediates | Reference |

|---|---|---|---|

| 2-Chloro-4-nitrophenol | Bacterial Degradation | Chlorohydroquinone, Hydroquinone | acs.org, nih.gov |

| 2-Chloro-4-nitrophenol | Bacterial Degradation | Chlorohydroquinone, Maleylacetate | nih.gov |

| 2-Chloro-4-nitrophenol | Microbial Electrolysis Cell | 2-chloro-4-aminophenol, 4-aminophenol, 2-chlorophenol, 2-chloro-4-hydroxyphenol, Nitrophenol, Hydroquinone, 4-hydroxyhexadienoic acid semialdehyde, Valeric acid, Oxalic acid | eeer.org, eeer.org |

| 4-chloro-2-methylphenoxyacetic acid | Solar Photoelectro-Fenton | 4-chloro-2-methylphenol, Methylhydroquinone, Methyl-p-benzoquinone, Glycolic acid, Maleic acid, Fumaric acid, Malic acid, Succinic acid, Tartronic acid, Oxalic acid, Formic acid | nih.gov |

Mechanistic Insights into Hydroxyl Radical Generation and Reactivity

The foundation of the Fenton and photo-Fenton processes is the generation of the highly oxidizing hydroxyl radical (•OH). nih.gov The classical Fenton reaction involves the decomposition of hydrogen peroxide catalyzed by ferrous ions:

Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH

In the photo-Fenton process, the efficiency is enhanced by UV light, which facilitates the photoreduction of Fe³⁺ back to Fe²⁺, allowing the catalytic cycle to continue and generate more hydroxyl radicals. mdpi.combohrium.com

Fe³⁺ + H₂O + hν → Fe²⁺ + H⁺ + •OH

The generated hydroxyl radicals are non-selective and can attack organic molecules, such as phenolic compounds, leading to their degradation. nih.govresearchgate.net The process typically starts with the formation of a phenoxyl radical, followed by the formation of benzoquinone. researchgate.net Subsequent reactions lead to the opening of the aromatic ring and the formation of various carboxylic acids, which are eventually mineralized to CO₂ and H₂O. nih.govresearchgate.net

The generation of hydroxyl radicals is influenced by various factors. For example, carboxylic acids, which are often formed as intermediates, can form complexes with iron and affect the iron redox cycle and, consequently, the rate of •OH generation. bohrium.com The dynamic behavior of hydroxyl radical concentration during the degradation process has been studied, showing an initial rapid increase followed by a decrease as the parent compound and H₂O₂ are consumed. daneshyari.com

Electrochemical Degradation Methodologies

Electrochemical methods offer an alternative approach for the degradation of persistent organic pollutants. These techniques can be applied under various conditions and can be combined with microbial processes for enhanced efficiency.

Microbial Electrolysis Cell (MEC) Applications

Microbial Electrolysis Cells (MECs) have been successfully used to study the degradation of 2-chloro-4-nitrophenol (2C4NP). eeer.orgeeer.org In an MEC, microorganisms catalyze the reduction of pollutants at the cathode. Studies have shown that applying a voltage of 0.5 V DC can accelerate the degradation of 2C4NP due to a coupling effect between the electrons and electroactive microorganisms. eeer.orgeeer.org

The degradation of 2C4NP in the cathode compartment of an MEC proceeds through multiple pathways, including reduction, dechlorination, and denitrification. eeer.orgeeer.org A variety of intermediates have been identified, such as 2-chloro-4-aminophenol, 4-aminophenol, and 2-chlorophenol, eventually leading to the formation of smaller organic acids like valeric acid and oxalic acid. eeer.orgeeer.org

The presence of other organic substances can influence the degradation rate. For example, easily degradable carbon sources like glucose and sodium acetate (B1210297) can hinder the degradation of 2C4NP if they are in excess, as the microorganisms may preferentially consume them. eeer.orgeeer.org However, adding an appropriate amount of a carbon source like glucose can be effective if the carbon-to-nitrogen ratio is kept low. eeer.orgeeer.org Under optimal conditions, complete degradation of 2C4NP in the cathode chamber of an MEC can be achieved. eeer.org

Photolysis and Environmental Phototransformation

Direct Photolysis in Aqueous and Atmospheric SystemsSpecific data on the direct photolysis rates, quantum yields, and transformation products of this compound in either aqueous or atmospheric environments could not be identified. Research on the phototransformation of other nitrophenols indicates that the molecular structure significantly influences the process, making extrapolation of data from other compounds unreliable.

Table of Mentioned Compounds

Indirect Photolysis Mechanisms

Indirect photolysis represents a significant degradation pathway for this compound in the environment. This process is driven by photochemically produced reactive species rather than the direct absorption of light by the compound itself. One of the key mechanisms involves the interaction with hydroxyl radicals (•OH), which are highly reactive and can initiate the degradation of a wide range of organic pollutants. The formation of •OH in sunlit surface waters is often a result of the photolysis of naturally occurring substances like nitrate (B79036) and dissolved organic matter.

Another important indirect photolysis pathway is through reactions with carbonate radicals (CO3•-). These radicals are formed from the reaction of hydroxyl radicals with carbonate or bicarbonate ions, which are common in natural waters. While generally less reactive than hydroxyl radicals, carbonate radicals can still effectively contribute to the degradation of phenolic compounds like this compound.

The presence of other photosensitizers, such as dissolved organic matter (DOM), can also accelerate the indirect photolysis of this compound. Excited triplet states of DOM can transfer energy to molecular oxygen, forming singlet oxygen (¹O₂), another reactive species capable of reacting with and degrading this compound. The efficiency of these indirect photolysis mechanisms is influenced by various water quality parameters, including pH, the concentration of dissolved organic matter, and the presence of radical scavengers.

Photochemical Formation of Secondary Species (e.g., Nitrite, Nitrous Acid)

The photolysis of nitrophenols, including this compound, can lead to the formation of secondary nitrogen-containing species such as nitrite (NO₂⁻) and nitrous acid (HONO). unito.itresearchgate.net This process is particularly relevant for para-substituted nitrophenols, where the nitro group is more susceptible to release. unito.itresearchgate.net Upon irradiation, especially at wavelengths greater than 300 nm, nitrophenols can undergo a reaction that releases the nitro group as nitrite or HONO. unito.it The reaction yields can be significant, reaching up to 0.3 in solution for some nitrophenols. unito.itresearchgate.net

The formation of these secondary species is a crucial aspect of the atmospheric and aquatic chemistry of nitrophenols. Nitrous acid is a significant precursor to the hydroxyl radical (•OH), a primary oxidant in the troposphere. rsc.orgnih.gov Therefore, the photochemical degradation of this compound can indirectly influence atmospheric oxidative capacity. rsc.orgnih.gov Studies have shown that the photoproduction of nitrite and HONO is influenced by the pH of the solution, with different reaction behaviors observed for the protonated and deprotonated forms of the nitrophenol. unito.it The less sterically hindered nitro group in para-nitrophenols is thought to facilitate this release. unito.itresearchgate.net

The photolysis of nitrophenols can also lead to the formation of other reactive nitrogen species, such as nitric oxide (NO). researchgate.net These photochemical transformations highlight the complex role of this compound and related compounds in environmental systems, acting as a source of reactive nitrogen that can impact air and water quality.

Adsorption-Based Removal Mechanisms

Adsorbent Materials and Their Efficacy (e.g., Carbon Nanotubes, Zero Valent Iron Nanoparticles)

A variety of adsorbent materials have been investigated for the removal of chloronitrophenols, including this compound, from aqueous solutions. These materials leverage their high surface area and specific surface chemistries to bind the pollutant molecules.

Carbon-based materials are widely studied due to their excellent adsorption capacities.

Graphene: Has demonstrated effectiveness in adsorbing 4-chloro-2-nitrophenol, a structurally similar compound. pjoes.compjoes.com The adsorption process is rapid, with equilibrium often reached within an hour. pjoes.com The large surface area and the potential for π-π interactions between the graphene surface and the aromatic ring of the nitrophenol contribute to its high adsorption capacity. researchgate.net

Activated Carbon: Derived from various precursors like oil palm empty fruit bunches and waste orange peels, activated carbon is a common and effective adsorbent for phenolic compounds. nih.govresearchgate.net Its porous structure and high surface area provide ample sites for adsorption. researchgate.net

Carbon Nanotubes: These materials have also been tested for the removal of phenolic compounds from water, showing significant adsorption yields due to their large surface area and unique pore distribution. pjoes.com

Other promising adsorbents include:

Zeolitic Imidazolate Frameworks (ZIFs): Modified ZIF-8 has shown a high adsorption capacity for p-nitrophenol, suggesting its potential for related compounds. The mechanism involves π-π interactions and hydrogen bonding. mdpi.com

Mesoporous Materials: Materials like mesoporous NiO and Cu/Al₂O₃-MCM-41 have been shown to be efficient in the removal of nitrophenols and chloronitrophenols. researchgate.netresearchgate.net The high surface area and the presence of active metal sites can facilitate both adsorption and catalytic degradation. researchgate.net

Natural Adsorbents: Materials like sedimentary phosphate (B84403) have also been explored for the removal of nitrophenols. researchgate.net

The efficacy of these materials is often compared to commercial granular activated carbon (GAC), a standard adsorbent in water treatment. researchgate.net The choice of adsorbent depends on factors like cost, availability, regeneration potential, and the specific characteristics of the wastewater.

Adsorption Isotherms and Kinetic Models

To understand and optimize the adsorption process for removing compounds like this compound, researchers employ adsorption isotherms and kinetic models. These models provide insights into the adsorbent-adsorbate interactions and the rate of adsorption. researchgate.net

Adsorption Isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed onto the adsorbent at a constant temperature. researchgate.net Common isotherm models include:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. researchgate.netresearchgate.net

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces and assumes that the adsorption energy is not uniform across the surface. pjoes.comresearchgate.netresearchgate.net

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption. pjoes.com

Dubinin-Radushkevich Isotherm: This model is often used to distinguish between physical and chemical adsorption. researchgate.net

Redlich-Peterson Isotherm: A three-parameter model that combines elements of the Langmuir and Freundlich isotherms. nih.gov

The suitability of a particular isotherm model is determined by fitting the experimental data and evaluating the correlation coefficient (R²). For instance, the adsorption of 4-chloro-2-nitrophenol on graphene has been found to be well-described by the Freundlich isotherm, while the Langmuir model better fits the adsorption of other phenolic compounds on different adsorbents. pjoes.comresearchgate.net

Kinetic Models are used to describe the rate at which the adsorbate is removed from the solution. researchgate.net The most commonly used models are:

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites. researchgate.netresearchgate.net

Pseudo-Second-Order Model: This model suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. pjoes.comresearchgate.netnih.govresearchgate.net

Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism and determine if it is the rate-limiting step. nih.govresearchgate.net

Studies on the adsorption of similar compounds like 4-chloro-2-nitrophenol and other nitrophenols have frequently shown that the pseudo-second-order kinetic model provides the best fit, indicating that chemisorption is a dominant mechanism. pjoes.comresearchgate.netnih.gov

Factors Governing Adsorption Capacity

The efficiency of removing this compound through adsorption is influenced by several key operational parameters. Understanding these factors is crucial for optimizing the treatment process.

pH of the Solution: The pH of the aqueous solution is a critical factor as it affects both the surface charge of the adsorbent and the speciation of the adsorbate. pjoes.comresearchgate.net For phenolic compounds, the degree of ionization is dependent on the solution's pH relative to the compound's pKa value. For instance, the degradation of 2-chloro-4-nitrophenol was found to be maximal at a pH of 4, where the compound exists in its undissociated form, favoring adsorption. researchgate.net In contrast, at higher pH values (alkaline conditions), the adsorption of 4-chloro-2-nitrophenol on graphene was found to be unfavorable. pjoes.compjoes.com

Temperature: The effect of temperature on adsorption capacity provides insights into the thermodynamic nature of the process. For the adsorption of 4-chloro-2-nitrophenol on graphene, an increase in temperature led to a decrease in adsorption, indicating an exothermic process. pjoes.compjoes.com Conversely, for the adsorption of 2,4,6-trichlorophenol (B30397) on activated carbon, the adsorption uptake increased with temperature, suggesting an endothermic process. nih.gov Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be calculated to determine if the adsorption is spontaneous and to understand the nature of the interaction. pjoes.comnih.gov

Contact Time: The duration of contact between the adsorbent and the solution is essential for reaching adsorption equilibrium. Typically, adsorption is rapid initially as there are many available active sites on the adsorbent surface. pjoes.com As these sites become occupied, the rate of adsorption slows down until equilibrium is achieved. For the adsorption of 4-chloro-2-nitrophenol on graphene, equilibrium was reached in about 60 minutes. pjoes.com

Initial Adsorbate Concentration: Generally, an increase in the initial concentration of the pollutant leads to an increase in the amount adsorbed per unit mass of the adsorbent, up to a saturation point. pjoes.comnih.gov This is due to the higher driving force for mass transfer from the solution to the adsorbent surface at higher concentrations.

Adsorbent Dosage: The amount of adsorbent used also impacts the removal efficiency. An increase in adsorbent dosage typically leads to a higher percentage of removal due to the greater number of available adsorption sites. pjoes.com However, the adsorption capacity (amount adsorbed per unit mass of adsorbent) may decrease with increasing dosage due to factors like adsorbent aggregation. pjoes.com

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Detection and Quantification

Chromatography is essential for separating 2-Chloro-5-methyl-4-nitrophenol from complex mixtures, allowing for its accurate detection and quantification. Various chromatographic methods are employed, each offering distinct advantages for the analysis of this compound and its related species.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitrophenolic compounds due to its high resolution and sensitivity. While specific validated methods for this compound are not extensively detailed in the literature, methods for analogous chloronitrophenols are well-established and provide a framework for its analysis. These methods typically involve a reversed-phase column, which separates compounds based on hydrophobicity.

Research on related compounds, such as various phenol (B47542) and nitrophenol pollutants, demonstrates the utility of HPLC. eeer.orgchromatographyonline.com For instance, an isocratic HPLC method developed for phenol and several nitrophenols utilized a monolithic reversed-phase column (Chromolith RP-18e) and UV detection. chromatographyonline.com Optimal separation was achieved with a mobile phase consisting of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (B52724) in an 80:20 (v/v) ratio, at a flow rate of 3 mL/min. chromatographyonline.com Such a method allows for the separation of multiple analytes in under 3.5 minutes. chromatographyonline.com In degradation studies of 2-chloro-4-nitrophenol (B164951) (a structural isomer), HPLC has been used to monitor the concentration of the parent compound over time, often with a C18 column and a methanol/water mobile phase. eeer.org

Table 1: Example HPLC Conditions for Analysis of Related Nitrophenols

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Analytes | Phenol, Nitrophenols | Bioactive Compounds |

| Column | Chromolith RP-18e (150 mm × 4.6 mm) | Denali C18 (3.1 µm; 150 × 4.6 mm) |

| Mobile Phase | 50 mM Acetate Buffer (pH 5.0) / Acetonitrile (80:20, v/v) | Gradient of Acetonitrile and 0.2% Formic Acid |

| Flow Rate | 3.0 mL/min | Not Specified |

| Detection | UV-Vis Diode Array | Photodiode Array (320 nm) |

| Reference | chromatographyonline.com | mdpi.com |

This table presents exemplary conditions used for the analysis of related phenolic compounds, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. shimadzu.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, which identifies substances based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Table 2: GC-MS Spectral Data for the Isomer 2-Chloro-4-nitrophenol

| Compound | Molecular Weight | m/z Top Peak | m/z 2nd Highest Peak |

|---|---|---|---|

| 2-Chloro-4-nitrophenol | 173.55 g/mol | 143 | 173 |

Data sourced from PubChem spectral information for CAS 619-08-9. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for detecting trace levels of compounds in complex matrices. nih.gov This technique is frequently used for the analysis of various phenolic pollutants in environmental and biological samples. eeer.orgshimadzu.comresearchgate.net The method separates compounds via HPLC, which are then ionized and analyzed by two mass spectrometers in series. This process, often using Multiple Reaction Monitoring (MRM), allows for highly specific quantification. nih.gov

For this compound, predicted LC-MS data, including collision cross-section (CCS) values, are available. uni.lu The CCS value is a key physicochemical property that describes the shape of an ion and can aid in its identification. This predictive data is invaluable for developing analytical methods for novel or less-studied compounds. uni.lu

Table 3: Predicted LC-MS/MS Collision Cross Section (CCS) Data for this compound

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 188.01090 | 132.8 |

| [M+Na]⁺ | 209.99284 | 142.7 |

| [M-H]⁻ | 185.99634 | 135.9 |

| [M+NH₄]⁺ | 205.03744 | 152.5 |

| [M+K]⁺ | 225.96678 | 135.5 |

| [M+H-H₂O]⁺ | 170.00088 | 133.8 |

| [M+HCOO]⁻ | 232.00182 | 153.4 |

| [M+CH₃COO]⁻ | 246.01747 | 173.1 |

Data is predicted and sourced from PubChemLite. uni.lu

Ion Chromatography (IC) for Inorganic Ion Detection (e.g., Chloride, Nitrate)

During the degradation or metabolism of this compound, the chlorine and nitro groups are cleaved from the aromatic ring, releasing inorganic ions such as chloride (Cl⁻) and nitrate (B79036) (NO₃⁻). Ion Chromatography (IC) is the primary technique used for the detection and quantification of these inorganic anions. eeer.orgthermofisher.com

IC separates ions based on their affinity for an ion-exchange resin. nih.gov In studies on the degradation of 2-chloro-4-nitrophenol, IC coupled with a conductivity detector was used to monitor the concentrations of released chloride and nitrate ions, providing crucial information on the degradation pathway and stoichiometry. eeer.org This technique is essential for confirming the complete mineralization of the organic compound. thermofisher.comnih.gov

Spectroscopic Methods for Structural Elucidation and Monitoring

Spectroscopic methods measure the interaction of electromagnetic radiation with a substance, providing information about its chemical structure and concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of nitrophenolic compounds. eeer.org These molecules possess a chromophore—the nitrophenol system—which absorbs light in the UV-Vis range due to π → π* electronic transitions within the conjugated system of the benzene (B151609) ring and the nitro group. eeer.org

The concentration of a compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. In degradation studies of 2-chloro-4-nitrophenol, UV-Vis spectroscopy has been employed to monitor the decrease in the parent compound's concentration over time. eeer.org For example, the release of p-nitrophenol in enzymatic assays can be measured by its absorbance at 400 nm. mdpi.com The UV spectrum of a compound is characteristic and can be used for its identification, with spectral databases providing reference spectra for related compounds like 2-chloro-4-nitrophenol. nih.gov

Unable to Generate Article: Insufficient Scientific Data for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient specific information available for the chemical compound This compound to fulfill the requirements of the requested article.

The instructions mandate a detailed analysis based on specific spectroscopic and material characterization techniques, including Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Diffraction (XRD), Field Emission Scanning Electron Microscopy (FESEM), and Energy-Dispersive X-ray Spectroscopy (EDS), particularly in the context of degradation studies.

The performed searches did not yield specific experimental data, such as spectral peak assignments, chemical shifts, or characterization results from degradation studies, for this compound. While information is available for related isomers such as 2-chloro-4-nitrophenol and 2-chloro-5-nitrophenol (B15424), utilizing this data would be scientifically inaccurate and would violate the strict requirement to focus solely on the specified compound.

Generating an article under these circumstances would lead to conjecture and the inclusion of data for incorrect compounds, failing to meet the standards of accuracy and specificity mandated by the prompt. Therefore, in the absence of the necessary scientific research and data for this compound, the article cannot be created.

Advanced Material Characterization for Degradation Studies

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and size of nanomaterials used in the degradation of pollutants like this compound. In research concerning the catalytic reduction of nitrophenols, TEM is employed to characterize the synthesized nanocatalysts. For instance, in studies on the degradation of 4-nitrophenol (B140041), a related compound, TEM has been used to confirm the size and shape of cobalt oxide nanoparticles and bimetallic gold-silver nanoparticles. mdpi.comsemanticscholar.org The images reveal critical information about the catalyst's structure, such as the formation of irregular spherical nanoparticles with sizes ranging from 20 to 60 nm for cobalt oxide composites. mdpi.com This morphological information is crucial for understanding the catalytic activity and efficiency of the material in breaking down pollutants.

UV-Vis Diffuse Reflectance Spectroscopy (DRS)

UV-Vis Diffuse Reflectance Spectroscopy (DRS) is instrumental in determining the optical properties of semiconductor photocatalysts used in degradation studies. Specifically, it is used to calculate the band gap energy of the material, which dictates the wavelength of light it can absorb to initiate the photocatalytic process. For materials used in the degradation of nitrophenols, DRS analysis has shown that the introduction of different metals into a catalyst structure can alter its band gap. researchgate.net For example, in one study, the average energy gap of pyrolyzed aluminophosphate-based catalysts was found to be between 1.3 and 1.5 eV, enabling them to absorb photons in the UV-Vis region. mdpi.com This characteristic is vital for catalysts designed to use sunlight to break down pollutants like this compound. mdpi.com

Zeta Potential Analysis

Zeta potential analysis is performed to determine the surface charge and stability of nanoparticles in a colloidal suspension. This is particularly important for catalysts used in aqueous environments to degrade pollutants. A higher magnitude of zeta potential, whether positive or negative, indicates greater stability and less agglomeration of nanoparticles, which is desirable for maintaining high catalytic activity. In studies related to the synthesis of metallic nanoparticles for nitrophenol reduction, zeta potential values were measured to confirm their stability. For example, gold nanoparticles stabilized with citrate (B86180) ions exhibited a negative zeta potential of -39.2 mV, while bimetallic gold-silver nanoparticles had values of -31.5 mV and -20.9 mV, indicating moderate stability. semanticscholar.org

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a sensitive technique used to investigate the efficiency of charge carrier trapping, migration, and transfer, and to understand the fate of electron-hole pairs in semiconductor photocatalysts. In the context of degrading phenolic compounds, a lower PL intensity generally suggests a more efficient separation of photogenerated electrons and holes, which leads to higher photocatalytic activity. This is because the separated charges are more available to participate in the redox reactions that break down the pollutant. While specific PL studies on catalysts for this compound degradation are not widely documented, the principle is a cornerstone of photocatalysis research for related contaminants.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area of a material. A larger surface area is often correlated with a higher number of active sites available for adsorption and catalysis, which can enhance the degradation rate of pollutants. For adsorbents like graphene used in the removal of chloronitrophenols, the surface area is a key parameter. researchgate.net For instance, mesoporous NiO nanoparticles, evaluated for the removal of Cr(VI), were found to have a specific surface area of 71.09 m²/g, indicating their efficiency as an adsorbent. researchgate.net This highlights the importance of BET analysis in developing effective materials for the remediation of water contaminated with compounds such as this compound. researchgate.net

Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) for Mineralization Assessment

The complete degradation, or mineralization, of an organic pollutant like this compound results in its conversion to inorganic compounds such as CO₂, water, and mineral acids. Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) are two key parameters used to assess the extent of this mineralization in water treatment processes. researchgate.net

TOC measures the total amount of carbon bound in organic compounds, offering a direct measure of the organic pollutant load. COD, on the other hand, is an indirect measure of the amount of oxygen required to chemically oxidize the organic compounds in water. researchgate.net A decrease in both TOC and COD values during a treatment process indicates the removal of the organic pollutant.

In studies on the degradation of related compounds like 4-chloro-2-nitrophenol (B165678) by ozonation, both COD and TOC reduction were monitored. who.int For instance, at a pH of 9, a 56.9% reduction in COD and a 15.89% reduction in TOC were observed, demonstrating significant, though incomplete, mineralization. who.int The relationship between COD and TOC can be complex and depends on the molecular structure of the compound and its degradation intermediates. nih.gov For chloroaromatic molecules, the measured COD values can sometimes be lower than theoretically calculated values. nih.gov Monitoring both parameters provides a more comprehensive picture of the degradation process than relying on a single measure.

Table 1: Mineralization Assessment Data from Degradation Studies of Related Nitrophenols

| Compound | Treatment Process | pH | % COD Removal | % TOC Removal | Source |

|---|---|---|---|---|---|

| 4-chloro-2-nitrophenol | Ozonation | 9 | 56.9% | 15.89% | who.int |

| 2-chloro-5-methylphenol | Ultrasonication/TiO₂/H₂O₂ | Not Specified | Data not available in abstract | Data not available in abstract | nih.gov |